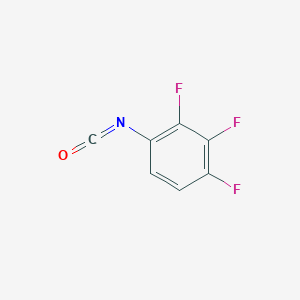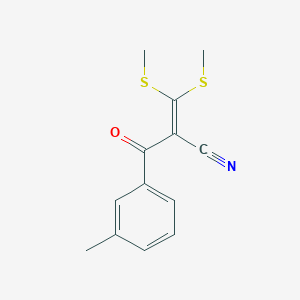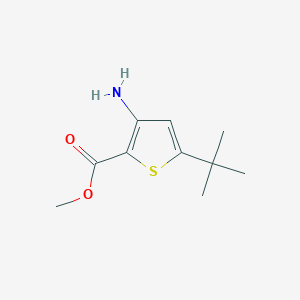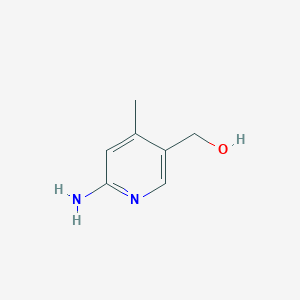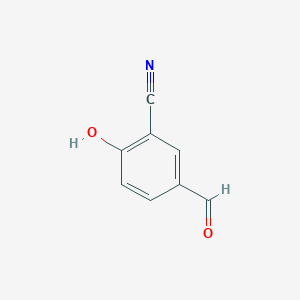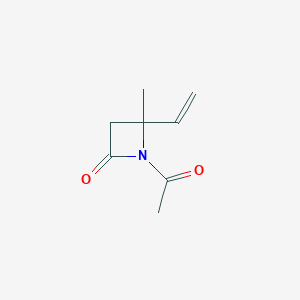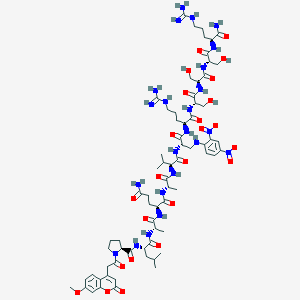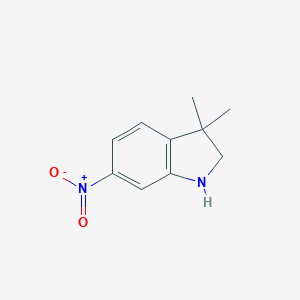![molecular formula C11H19NSi B071343 Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) CAS No. 176643-23-5](/img/structure/B71343.png)
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C10H19NSi. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also act as a coordinating ligand in coordination chemistry.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI). However, it is known to be a toxic compound and should be handled with caution.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is its ability to act as a versatile reagent in organic synthesis reactions. However, a limitation is its toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) in scientific research. One potential direction is the use of this compound as a ligand in coordination chemistry to synthesize new metal complexes. Another potential direction is the use of this compound as a starting material in the synthesis of new organic compounds. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound.
In conclusion, Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is a versatile compound that has potential applications in various scientific research fields. Its unique properties make it a valuable reagent in organic synthesis reactions and a potential ligand in coordination chemistry. However, its toxicity requires careful handling and disposal. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) involves the reaction between 4-ethyl-2-bromomethylpyridine and trimethylsilylmethyl lithium. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the desired product is obtained.
Applications De Recherche Scientifique
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) has been used in various scientific research applications. It has been used as a starting material in the synthesis of other compounds. It has also been used as a reagent in organic synthesis reactions. Furthermore, it has been used as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
176643-23-5 |
|---|---|
Formule moléculaire |
C11H19NSi |
Poids moléculaire |
193.36 g/mol |
Nom IUPAC |
(4-ethylpyridin-2-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C11H19NSi/c1-5-10-6-7-12-11(8-10)9-13(2,3)4/h6-8H,5,9H2,1-4H3 |
Clé InChI |
PCFUJNNJWKEJPY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC=C1)C[Si](C)(C)C |
SMILES canonique |
CCC1=CC(=NC=C1)C[Si](C)(C)C |
Synonymes |
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



